molecular formula C5H6OS B13124685 2-methylthiophen-3(2H)-one

2-methylthiophen-3(2H)-one

Cat. No.: B13124685
M. Wt: 114.17 g/mol
InChI Key: FJBBEVYUHCNLKE-UHFFFAOYSA-N
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Description

2-methylthiophen-3(2H)-one is an organosulfur compound with the molecular formula C5H6OS It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthiophen-3(2H)-one can be achieved through several methods. One common approach involves the halogenation of 2-methylthiophene followed by oxidation. For example, 2-methylthiophene can be brominated to form 3-bromo-2-methylthiophene, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the Grignard reaction, where 3-bromo-2-methylthiophene is treated with a Grignard reagent (e.g., i-PrMgCl/LiCl) in tetrahydrofuran (THF) to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methylthiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylthiophen-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylthiophen-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can participate in radical reactions, where it forms reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    2-methylthiophene: A closely related compound with a similar structure but without the ketone group.

    3-methylthiophene: Another thiophene derivative with a methyl group at a different position.

    Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group instead of a ketone.

Uniqueness

2-methylthiophen-3(2H)-one is unique due to the presence of the ketone group, which imparts different chemical reactivity compared to other thiophene derivatives. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

2-methylthiophen-3-one

InChI

InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-4H,1H3

InChI Key

FJBBEVYUHCNLKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=CS1

Origin of Product

United States

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